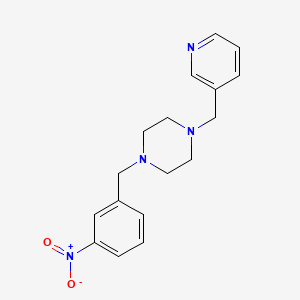![molecular formula C13H9Cl2NO4 B5686682 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications in the world.
Mécanisme D'action
Diclofenac works by inhibiting the action of COX enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. There are two isoforms of COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in the production of prostaglandins that maintain normal physiological functions. COX-2, on the other hand, is induced in response to inflammation and is responsible for the production of prostaglandins that promote inflammation and pain. Diclofenac inhibits both COX-1 and COX-2 enzymes, but has a higher affinity for COX-2.
Biochemical and Physiological Effects:
Diclofenac has been shown to have anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. It reduces inflammation by inhibiting the production of prostaglandins that promote inflammation and pain. It also reduces fever by inhibiting the production of prostaglandins that increase body temperature. Diclofenac has been shown to be effective in the treatment of various types of pain, including postoperative pain, dental pain, and musculoskeletal pain. It has also been shown to be effective in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic effects. It is relatively inexpensive and readily available, making it a convenient choice for researchers. However, like all drugs, 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid has limitations and potential side effects that must be taken into consideration. It can cause gastrointestinal bleeding, kidney damage, and liver toxicity, and can interact with other medications. Therefore, researchers must carefully consider the potential risks and benefits of using 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid in their experiments.
Orientations Futures
There are many potential future directions for research on 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid. One area of interest is its potential use in the treatment of cancer. Studies have shown that 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid can inhibit the growth of cancer cells in vitro and in vivo, and may have synergistic effects with chemotherapy drugs. Another area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid can reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine the safety and efficacy of 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid in these and other areas of interest.
Méthodes De Synthèse
Diclofenac can be synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with furfural to form 2-(furan-2-ylmethylamino)-5-chlorobenzamide, which is then reacted with 4,5-dichlorosalicylic acid to yield 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties, as well as its potential therapeutic effects in the treatment of various diseases. It has been shown to inhibit prostaglandin synthesis by blocking the action of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
Propriétés
IUPAC Name |
4,5-dichloro-2-(furan-2-ylmethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4/c14-10-4-8(9(13(18)19)5-11(10)15)12(17)16-6-7-2-1-3-20-7/h1-5H,6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXHBXQRQUWBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,5-Dichloro-N-furan-2-ylmethyl-phthalamic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

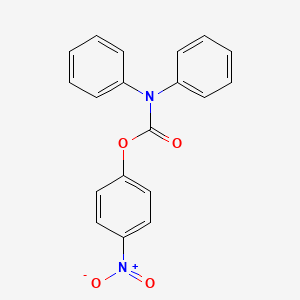

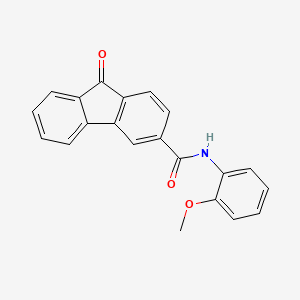
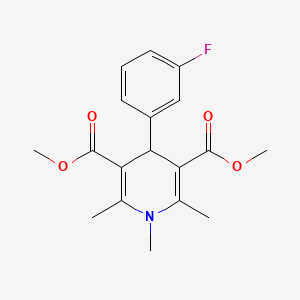
![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

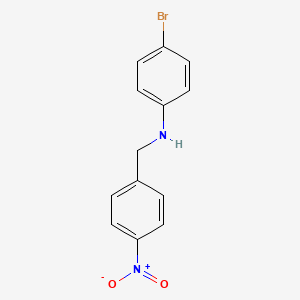
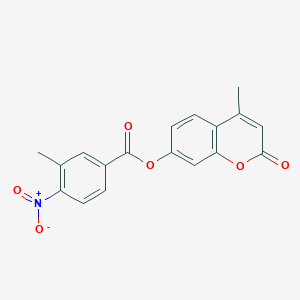



![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
